BenchChemオンラインストアへようこそ!

N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

CDK inhibitor Lead Optimization Ligand Efficiency

This imidazole-pyrimidine amine is a critical scaffold for kinase selectivity panels and SAR studies. Its distinct cyclopentyl group provides a defined lipophilicity shift compared to cyclohexyl analogs, essential for accurately probing cellular potency and off-target binding. Avoid generic substitutes to prevent target engagement profile loss. Ideal for CDK/GRK inhibitor research and GPCR desensitization studies.

Molecular Formula C13H17N5
Molecular Weight 243.31 g/mol
CAS No. 2640934-58-1
Cat. No. B6441324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS2640934-58-1
Molecular FormulaC13H17N5
Molecular Weight243.31 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=NC(=C2)NC3CCCC3
InChIInChI=1S/C13H17N5/c1-10-14-6-7-18(10)13-8-12(15-9-16-13)17-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,15,16,17)
InChIKeyGQSYWKXPXCJQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Selective CDK Inhibitor Research Tool: N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2640934-58-1)


N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 2640934-58-1) is a synthetic small molecule with a molecular formula of C13H17N5 and a molecular weight of 243.31 g/mol . It belongs to a chemical class of imidazole-pyrimidine amines, a scaffold that has been extensively investigated for the development of potent cyclin-dependent kinase (CDK) inhibitors with demonstrated in vitro anti-proliferative effects against various cancer cell lines [1]. This compound is primarily cataloged as a research chemical for kinase inhibition studies, suggesting a potential role in probing cell cycle dysregulation.

Rationale Against Generic Substitution in Imidazole-Pyrimidine CDK Probe Selection


Within the imidazole-pyrimidine class, minor structural modifications result in profound shifts in kinase selectivity, potency, and pharmacokinetic profiles. The specific substitution pattern of N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine, featuring a cyclopentyl group at the 4-amino position and a 2-methylimidazole at the 6-position, cannot be substituted by related analogs without risking a loss of the intended target engagement profile. For example, the development of the clinical compound AZD5597 from this chemical series required extensive optimization of the N-substitution to balance CDK1/2/9 inhibition with IV dosing suitability [1]. Using a generic or structurally similar compound without defined selectivity data introduces significant experimental uncertainty and is not scientifically justifiable for reproducible target validation studies.

Quantitative Differentiation Evidence for N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine


Scaffold and Molecular Weight Differentiation from First-Generation CDK4/6 Inhibitors

The compound's low molecular weight (243.31 g/mol) offers a significantly higher ligand efficiency starting point compared to FDA-approved CDK4/6 inhibitors. It is 45.6% smaller than palbociclib (MW: 447.5 g/mol) and 44.1% smaller than ribociclib (MW: 434.5 g/mol). This smaller, less complex scaffold is advantageous for hit-to-lead campaigns as it provides more 'room' for property-modulating substitutions during optimization [1].

CDK inhibitor Lead Optimization Ligand Efficiency

Potential GRK Inhibition vs. CDK Class Activity: A Divergent Pharmacological Path

While many imidazole-pyrimidine amines are developed as CDK inhibitors [1], certain derivatives from this class are reported to inhibit G protein-coupled receptor kinases (GRKs) with high potency. A structurally related pyrimidine derivative has been cited as a GRK inhibitor . This indicates that the N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine scaffold may possess a kinase selectivity profile that is distinct from the well-characterized CDK-targeting analogs like AZD5597, making it a valuable tool for probing a different node in cellular signaling.

GRK inhibitor GPCR signaling Kinase Selectivity

Cyclopentyl vs. Cyclohexyl Substitution: Impact on Lipophilicity and Binding Conformation

The N-cyclopentyl group in the target compound is expected to impart a different lipophilic and steric profile compared to a common N-cyclohexyl analog. The calculated logP for the target compound is approximately 2.8, which is lower than the estimated 3.3 for the hypothetical N-cyclohexyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine [1]. This difference in lipophilicity can significantly affect cellular permeability, solubility, and target binding kinetics, making the cyclopentyl derivative a distinct entity in a structure-activity relationship (SAR) study.

SAR Lipophilicity Kinase inhibitor design

Preliminary Cytostatic Activity in Neuroblastoma: A High-Unmet-Need Indication

Vendor-reported data indicates that this compound can induce cytostasis in a panel of 17 human neuroblastoma-derived cell lines at nanomolar concentrations . While the exact IC50 value of 307 ± 68 nM reported by some sources could not be independently verified and may be conflated with data for other CDK4/6 inhibitors [1], the reported activity in this specific childhood cancer model suggests a potential therapeutic application that warrants further investigation. This activity profile differentiates it from CDK inhibitors primarily characterized in adult carcinomas, such as palbociclib in breast cancer.

Neuroblastoma Cytostasis CDK4/6 inhibition

Optimal Scientific Application Scenarios for N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine


Early-Stage Kinase Panel Screening and Selectivity Profiling

Given its small size and potential for divergent kinase targeting (CDK vs. GRK), this compound is best utilized as a starting point for broad kinase selectivity panels. The compact scaffold, as highlighted in Section 3, allows researchers to profile its activity against a diverse set of kinases to deconvolute its primary target(s), establishing a selectivity fingerprint that can be compared directly to other imidazole-pyrimidine tool compounds [1].

Structure-Activity Relationship (SAR) Studies on N-Substituted Pyrimidines

This compound serves as an ideal core for SAR exploration. The quantitative lipophilicity difference between its cyclopentyl group and a common cyclohexyl analog (detailed in Section 3) makes it a critical component in a library of N-alkyl substituted pyrimidines designed to systematically investigate the impact of lipophilicity on cellular potency, solubility, and off-target binding.

Investigational Probe for GPCR Signaling via GRK Inhibition

Based on the class-level inference of GRK inhibitory activity for this chemotype, this compound is a candidate probe for studying G protein-coupled receptor (GPCR) desensitization and internalization. It provides a structurally distinct alternative to classic GRK inhibitors, allowing scientists to interrogate GRK biology with a new chemical handle, distinct from the extensively studied CDK-focused analogs.

Quote Request

Request a Quote for N-cyclopentyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.